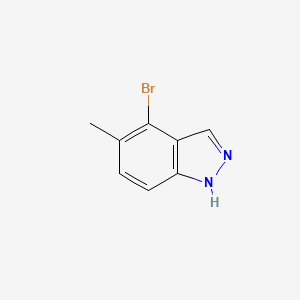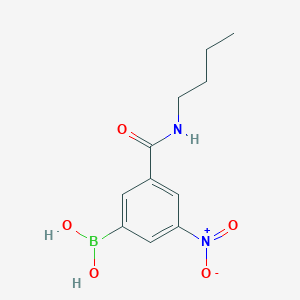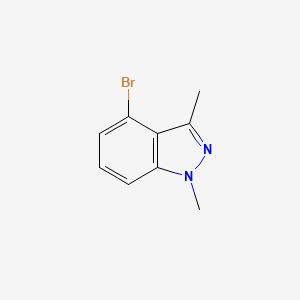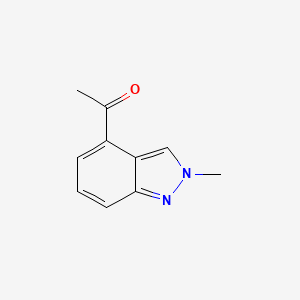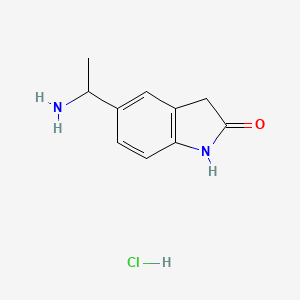
5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride
Übersicht
Beschreibung
The compound “5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride” is a derivative of indole, which is a heterocyclic compound. The presence of the aminoethyl group and the hydrochloride indicates that this compound might have properties similar to other aminoethylindoles .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from related compounds through methods such as nucleophilic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely include a bicyclic indole ring, with an aminoethyl group attached at the 5-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aminoethyl group and the indole ring. The amino group could potentially participate in reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the indole ring and the aminoethyl group. For example, it might have a certain degree of polarity due to the presence of the amino group .Wissenschaftliche Forschungsanwendungen
Medicine: Regenerative Therapy
This compound has shown potential in regenerative medicine, particularly in stem cell research. It acts as a selective inhibitor of Rho-associated coiled-coil forming kinase (ROCK), which plays a significant role in cell adhesion and survival. By modulating ROCK activity, it can enhance the survival rate of human embryonic stem cells during cryopreservation and after thawing, which is crucial for stem cell therapies .
Pharmacology: Drug Development
In pharmacology, the compound’s ROCK-inhibiting properties are being explored for developing new drugs. It has been found to increase the viability of induced pluripotent stem cells (iPSCs), which are pivotal in personalized medicine for drug screening and disease modeling .
Biochemistry: Molecular Studies
Biochemists utilize this compound to study the molecular mechanisms of cellular processes. Its ability to inhibit ROCK1 and ROCK2 kinases aids in dissecting the pathways involved in cell motility, muscle contraction, and cell morphology, providing insights into various biochemical processes .
Neuroscience: Neurodegenerative Disease Research
Neuroscientists are interested in this compound for its potential therapeutic effects on neurodegenerative diseases. By inhibiting ROCK, it may help in understanding the mechanisms of neuronal growth and regeneration, which is beneficial for developing treatments for conditions like Alzheimer’s and Parkinson’s disease .
Molecular Biology: Gene Expression Studies
In molecular biology, the compound is used to study gene expression and cellular differentiation. It has been shown to facilitate the growth and maintenance of pluripotent stem cells, which are essential for studying gene functions and developmental biology .
Analytical Chemistry: Chemical Analysis
Analytical chemists may use this compound as a standard or reagent in chromatography and mass spectrometry to identify and quantify biological molecules. Its well-defined structure and properties make it suitable for use in analytical methods to understand complex biological samples .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(1-aminoethyl)-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-6(11)7-2-3-9-8(4-7)5-10(13)12-9;/h2-4,6H,5,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQUMMJCJWFRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC(=O)C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | |
CAS RN |
1001906-49-5 | |
| Record name | 5-(1-aminoethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



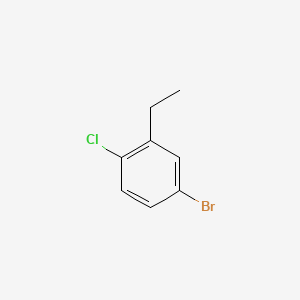
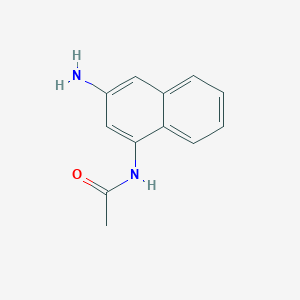




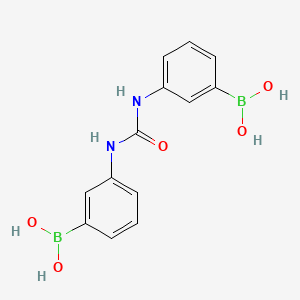


![1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane](/img/structure/B1519937.png)
